molecular formula C14H6Mg2O6 B13728539 Magnesium 4,4'-dioxido-[1,1'-biphenyl]-3,3'-dicarboxylate

Magnesium 4,4'-dioxido-[1,1'-biphenyl]-3,3'-dicarboxylate

Katalognummer: B13728539
Molekulargewicht: 318.80 g/mol
InChI-Schlüssel: HTYLNXUFCJXFHK-UHFFFAOYSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Magnesium 4,4’-dioxido-[1,1’-biphenyl]-3,3’-dicarboxylate is a metal-organic framework (MOF) compound that has garnered significant attention due to its unique structural and functional properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Magnesium 4,4’-dioxido-[1,1’-biphenyl]-3,3’-dicarboxylate typically involves the reaction of magnesium salts with 4,4’-dioxido-[1,1’-biphenyl]-3,3’-dicarboxylic acid under controlled conditions. One common method includes the use of N,N’-dimethylethylenediamine to expand the MOF-74 framework, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. The use of high-throughput synthesis techniques and continuous flow reactors can further enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Magnesium 4,4’-dioxido-[1,1’-biphenyl]-3,3’-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium biphenyl, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized biphenyl derivatives, while reduction reactions can produce reduced forms of the compound .

Wirkmechanismus

The mechanism by which Magnesium 4,4’-dioxido-[1,1’-biphenyl]-3,3’-dicarboxylate exerts its effects is primarily related to its ability to interact with various molecular targets through its porous structure. The compound can adsorb gases like carbon dioxide due to the strong interaction between the metal centers and the gas molecules . This adsorption process is facilitated by the coordination of N,N’-dimethylethylenediamine at the magnesium centers, which enhances the compound’s selectivity and capacity for gas capture .

Eigenschaften

Molekularformel

C14H6Mg2O6

Molekulargewicht

318.80 g/mol

IUPAC-Name

dimagnesium;5-(3-carboxylato-4-oxidophenyl)-2-oxidobenzoate

InChI

InChI=1S/C14H10O6.2Mg/c15-11-3-1-7(5-9(11)13(17)18)8-2-4-12(16)10(6-8)14(19)20;;/h1-6,15-16H,(H,17,18)(H,19,20);;/q;2*+2/p-4

InChI-Schlüssel

HTYLNXUFCJXFHK-UHFFFAOYSA-J

Kanonische SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)[O-])C(=O)[O-])C(=O)[O-])[O-].[Mg+2].[Mg+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.